molecular formula C17H28N4O7S B12418070 rac Timolol-d5 (maleate)

rac Timolol-d5 (maleate)

Cat. No.: B12418070
M. Wt: 437.5 g/mol
InChI Key: WLRMANUAADYWEA-KGRYIKHZSA-N
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Description

rac Timolol-d5 (maleate): is a deuterated form of Timolol maleate, a non-selective beta-adrenergic receptor blocker. It is primarily used in scientific research as a stable isotope-labeled compound. Timolol maleate is known for its applications in treating conditions such as hypertension, angina pectoris, myocardial infarction, and glaucoma by reducing intraocular pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 (maleate) involves the incorporation of deuterium atoms into the Timolol molecule. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the Timolol molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

    Formation of Maleate Salt: The deuterated Timolol is then reacted with maleic acid to form the maleate salt. .

Industrial Production Methods: Industrial production of rac Timolol-d5 (maleate) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac Timolol-d5 (maleate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

rac Timolol-d5 (maleate) has a wide range of scientific research applications, including:

Mechanism of Action

rac Timolol-d5 (maleate) exerts its effects by blocking beta-adrenergic receptors. The mechanism involves:

Comparison with Similar Compounds

rac Timolol-d5 (maleate) is compared with other similar compounds, such as:

Uniqueness: The uniqueness of rac Timolol-d5 (maleate) lies in its deuterium labeling, which provides advantages in tracing and quantification studies, as well as potential differences in pharmacokinetic and metabolic profiles compared to non-deuterated compounds .

Properties

Molecular Formula

C17H28N4O7S

Molecular Weight

437.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i8D2,9D2,10D;

InChI Key

WLRMANUAADYWEA-KGRYIKHZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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